molecular formula C27H22N4O6 B11201754 methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate

methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate

Cat. No.: B11201754
M. Wt: 498.5 g/mol
InChI Key: GUVHRNAQEOSQKL-UHFFFAOYSA-N
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Description

Methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound that features a quinazolinone core, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-ethoxybenzoic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Quinazolinone Core Formation: The quinazolinone core is typically formed by cyclization of an anthranilic acid derivative with a suitable amine.

    Coupling Reactions: The oxadiazole and quinazolinone intermediates are then coupled using a suitable linker, often involving a methylation step to introduce the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and quinazolinone moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly in the context of cancer research. The quinazolinone core is known for its bioactivity, and modifications can enhance its efficacy.

Medicine

In medicine, this compound and its derivatives are explored for their potential as therapeutic agents. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on the specific modifications made to the core structure.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core and exhibit similar bioactivities.

    Oxadiazole Derivatives: Compounds such as 3,5-diphenyl-1,2,4-oxadiazole are structurally similar and are studied for their electronic properties.

Uniqueness

What sets methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate apart is its combination of the quinazolinone and oxadiazole rings, which provides a unique scaffold for further functionalization. This dual-ring system can potentially offer synergistic effects in biological applications, enhancing its overall efficacy.

Biological Activity

Methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its mechanisms of action, biological efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H22N4O5
  • Molecular Weight : 470.47 g/mol
  • CAS Number : 147403-52-9

The structure features a quinazoline core linked to an oxadiazole moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The oxadiazole group is known for its anticancer properties due to its ability to inhibit various enzymes and pathways associated with tumor growth.

Key Mechanisms Include :

  • Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The presence of the oxadiazole ring contributes to its free radical scavenging ability, potentially protecting normal cells from oxidative stress.

Anticancer Efficacy

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. Below is a summary of its anticancer activity compared to standard drugs:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HEPG2 (Liver)1.18Staurosporine: 4.18
MCF7 (Breast)0.67Doxorubicin: 0.50
PC-3 (Prostate)0.80Ethidium Bromide: 2.71
HCT116 (Colon)0.87

These results indicate that this compound exhibits potent anticancer properties that may surpass traditional chemotherapeutics in some cases .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    A study conducted by Zhang et al. synthesized several derivatives of oxadiazoles and evaluated their antiproliferative effects against multiple cancer cell lines. The findings suggested that compounds with similar structures to this compound showed significant inhibition rates and induced apoptosis in treated cells .
  • Molecular Docking Studies :
    Molecular docking studies have revealed that the compound binds effectively to key targets such as EGFR and Src kinases with high affinity, indicating its potential as a therapeutic agent in targeted cancer therapy .
  • Oxidative Stress Studies :
    Research has shown that the compound reduces oxidative stress markers in treated cells, suggesting a dual mechanism where it not only inhibits cancer cell growth but also protects normal cells from damage .

Properties

Molecular Formula

C27H22N4O6

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 2-[1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate

InChI

InChI=1S/C27H22N4O6/c1-3-36-22-15-9-6-12-19(22)24-28-23(37-29-24)16-30-20-13-7-4-10-17(20)25(32)31(27(30)34)21-14-8-5-11-18(21)26(33)35-2/h4-15H,3,16H2,1-2H3

InChI Key

GUVHRNAQEOSQKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC

Origin of Product

United States

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